molecular formula C9H11N3O6S B2526012 2-{[4-(Methylsulfamoyl)-2-nitrophenyl]amino}acetic acid CAS No. 848369-59-5

2-{[4-(Methylsulfamoyl)-2-nitrophenyl]amino}acetic acid

Cat. No. B2526012
CAS RN: 848369-59-5
M. Wt: 289.26
InChI Key: MJDHHWKMNZWWID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(Methylsulfamoyl)-2-nitrophenyl]amino}acetic acid, also known as MSMA, is a chemical compound that has been widely used in scientific research for many years. MSMA is a derivative of 4-nitroaniline, which is a commonly used starting material in the synthesis of various compounds.

Scientific Research Applications

Metal-Organic Frameworks (MOFs) and Adsorption Studies

MOFs are porous materials with fascinating applications in gas storage, catalysis, and adsorption. Researchers have explored amino-functionalized MOFs, such as UiO-66-NH2 , for the removal of pollutants from water. For instance, UiO-66-NH2 has been investigated as an adsorbent for 2-methyl-4-chlorophenoxy acetic acid (MCPA) . The amino acid’s structure and functional groups contribute to its adsorption properties.

Antibacterial Agents and Drug Resistance

Given the global concern over antimicrobial resistance (AMR), novel antibacterial agents are crucial. Researchers have synthesized derivatives of 2-[(methylsulfamoyl)amino]acetic acid and evaluated their antibacterial activity. These studies aim to combat bacterial resistance to existing antibiotics . Investigating the compound’s mechanism of action and potential targets is essential for developing effective therapies.

properties

IUPAC Name

2-[4-(methylsulfamoyl)-2-nitroanilino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O6S/c1-10-19(17,18)6-2-3-7(11-5-9(13)14)8(4-6)12(15)16/h2-4,10-11H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDHHWKMNZWWID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)NCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.